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Compound of Interest

7-Chloro-4-methoxyquinoline-3-
Compound Name:
carboxylic acid

CAS No.: 876708-52-0

Cat. No.: B2981846

Get Quote

\ J

CAS No: 876708-52-0 (Acid form) / Related: 26707-52-8 (Core scaffold) Molecular Formula:
C11HsCINOs Molecular Weight: 237.64 g/mol [1]

Executive Summary & Structural Context

This compound represents a critical "aromatized" intermediate. Unlike the biologically active
fluoroquinolones which exist in the 4-oxo-1,4-dihydro (quinolone) tautomer, this molecule is
fixed in the quinoline (enol ether) form via O-methylation at position 4.

Critical Analytical Challenge: The primary risk in characterizing this compound is distinguishing
it from its N-methylated isomer (1-methyl-4-oxo-quinoline) or its hydrolyzed precursor (4-
hydroxy-quinoline). This guide prioritizes the spectral markers that confirm O-alkylation and the
integrity of the 3-carboxylic acid moiety.

Mass Spectrometry (MS) Profiling

Objective: Confirm molecular weight, chlorine presence, and structural connectivity via
fragmentation logic.
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lonization & Isotope Pattern[1]

¢ |onization Mode: ESI (+) or EI (70 eV).
e Molecular lon (M*): 237.0 (1°99%) / 239.0 (32%).
» Diagnostic Feature: The Chlorine Isotope Cluster.

o Adistinct 3:1 intensity ratio between m/z 237 and 239 confirms the presence of a single

chlorine atom.

Fragmentation Pathway (EI/CID)

The fragmentation follows a predictable "unzipping" of the substituents.
o Decarboxylation: Loss of CO2z or H20 from the carboxylic acid is the primary pathway.
+ Demethylation: Loss of the methyl group (from methoxy) or formaldehyde.

» Ring Degradation: High-energy fragmentation of the pyridine ring.

Visualization: MS Fragmentation Logic
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Caption: Predicted fragmentation pathway for 7-Chloro-4-methoxyquinoline-3-carboxylic
acid showing primary loss of carboxyl and methyl groups.

Nuclear Magnetic Resonance (NMR)

Objective: Definitive proof of the quinoline aromatic system and O-methylation. Solvent:

DMSO-ds (Recommended due to poor solubility of the carboxylic acid in CDCIs).
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13C-NMR Data Summary (100 MHz, DMSO-de)

Carbonyl (COOH): ~166.0 ppm.

C-4 (C-OMe): ~162.5 ppm (Deshielded by Oxygen).

C-2 (N=CH): ~152.0 ppm.

Methoxy (OCHs): ~60-62 ppm. (Note: N-Methyl would appear higher field, ~40-45 ppm).

Infrared Spectroscopy (FT-IR)

Objective: Differentiate functional groups and confirm the "Acid" status vs. "Ester" precursors.

Wavenumber (cm~12) Vibration Mode Interpretation

Characteristic of Carboxylic

2800 - 3200 O-H Stretch (Broad) o

Acid dimers.

Carboxylic Acid carbonyl
1690 - 1710 C=0 Stretch o

(Distinct from Ester ~1730).

Quinoline aromatic ring
1580 - 1600 C=C / C=N Stretch

skeletal vibrations.

Aryl Alkyl Ether (Methoxy
1250 - 1280 C-O-C Stretch . )

group confirmation).
750 - 800 C-CI Stretch Aryl Chloride.

Experimental Protocols & Workflow
Analytical Sample Preparation

To ensure reproducibility (Trustworthiness), follow this specific preparation sequence to avoid

aggregation or solubility issues.
Step 1: NMR Sample

» Weigh 5-10 mg of the solid acid into a clean vial.
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e Add 0.6 mL DMSO-de.

 Critical: If the solution is cloudy, sonicate for 30 seconds at 25°C. Do not heat excessively to
avoid decarboxylation.

e Transfer to a 5mm NMR tube.

Step 2: HPLC-MS Sample

e Dissolve 1 mg in 1 mL Acetonitrile (ACN).

e Add 1 drop of Formic Acid (to protonate the basic nitrogen and improve ionization).
e Filter through a 0.22 um PTFE filter.

Quality Control Logic (Impurity Profiling)

When synthesizing this compound, common impurities include:

o Starting Material: 7-Chloro-4-hydroxyquinoline-3-carboxylic acid (Look for absence of OMe
peak in NMR).[2]

o N-Alkylated Isomer: 7-Chloro-1-methyl-4-oxo-quinoline-3-carboxylic acid.
o Detection: Check NMR for N-Me singlet (~3.8 ppm) vs O-Me singlet (~4.2 ppm).
» Decarboxylated Byproduct: 7-Chloro-4-methoxyquinoline.

o Detection: Loss of broad COOH peak in NMR; MS shift to M-44.

Analytical Workflow Diagram

FT-IR

Func. Groups (Solid State)
Crude Sample
\ Solubility Check Structure ID 1H/13C NMR Purity Check LC-MS
(DMSO vs CDCI3) (DMSO-d6) gl (Impurity Profile)
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Click to download full resolution via product page

Caption: Sequential analytical workflow ensures solubility issues are addressed before high-
resolution NMR acquisition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/product/b2981846?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2981846?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

